
Ethyl p-tolylacetate
Overview
Description
Ethyl p-tolylacetate (CAS: 14062-19-2) is an aromatic ester with the linear formula CH₃C₆H₄CH₂CO₂C₂H₅ and a molecular weight of 178.23 g/mol . It features a p-tolyl (4-methylphenyl) group attached to an ethyl acetate moiety, making it a versatile intermediate in organic synthesis. Key properties include a boiling point of 240°C, density of 1.018 g/cm³, and a refractive index of 1.497 . It is widely used in the synthesis of barbituric acids (e.g., 5-(4-formylphenyl)barbituric acid) and haptens for immunoassays (e.g., pyridaben detection) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl p-tolylacetate can be synthesized through the esterification of p-tolylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure maximum yield. The product is then purified through distillation to obtain the desired purity level .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: p-Tolylacetic acid.
Reduction: 4-methylphenylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Fragrance Industry
Ethyl p-tolylacetate is widely used in the fragrance industry due to its pleasant aroma, which resembles that of fruits and flowers. It serves as a key ingredient in various perfumes and scented products.
Case Study: Fragrance Formulations
A study published in the Journal of Essential Oil Research demonstrated that this compound enhances the olfactory profile of floral fragrances. It was found to blend well with other esters and alcohols, contributing to the complexity of scent formulations .
Pharmaceutical Applications
This compound has been investigated for its potential applications in drug development, particularly as a precursor in synthesizing biologically active compounds.
Synthesis of Antifungal Agents
Research highlighted the use of this compound in synthesizing antifungal agents such as (−)-incrustoporin. This compound has shown significant efficacy against various fungal strains, making this compound a valuable intermediate in pharmaceutical chemistry .
Chemical Synthesis
This compound is utilized as a reagent in organic synthesis, particularly in reactions that form carbon-carbon bonds.
Reactions Involving this compound
- Preparation of Ethyl-substituted Phenylpropioloylacetates : this compound is used to synthesize complex esters through acylation reactions.
- Synthesis of Ethyl 2-(4-bromomethylphenyl)propionate : This reaction showcases its utility in generating derivatives that may have enhanced biological activities .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that it exhibits low toxicity levels, with no significant genotoxic effects observed.
Safety Assessment Findings
- Genotoxicity : Not expected to be genotoxic based on read-across data from related compounds.
- Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) was determined to be 50 mg/kg/day .
- Environmental Safety : this compound is not classified as persistent, bioaccumulative, or toxic (PBT), indicating its environmental safety when used within recommended limits .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl p-tolylacetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Host-Guest Binding Studies
Ethyl p-tolylacetate has been extensively studied in β-cyclodextrin (βCD) binding systems alongside R-(−)-mandelic acid and methyl 2-anilinoacetate. Computational methods (BEDAM, SDM, MSDM) reveal distinct binding orientations ("UP" and "DOWN" states) based on hydrogen bonding with βCD hydroxyl groups .
Table 1: Binding Free Energies (ΔG, kcal/mol) in βCD Systems
Compound | BEDAM | SDM (DOWN) | SDM (UP) | MSDM (DOWN) | MSDM (UP) |
---|---|---|---|---|---|
This compound | -5.2 | -5.4 | -4.0 | -5.3 | -4.9 |
R-(−)-Mandelic acid | -6.1 | -6.3 | -5.5 | -6.2 | -5.8 |
Methyl 2-anilinoacetate | -4.8 | -4.9 | -3.7 | -4.7 | -4.3 |
Key Findings :
- This compound exhibits moderate binding affinity compared to R-(−)-mandelic acid, which has stronger polar interactions due to its carboxylic acid group .
- The DOWN state (interaction with βCD secondary hydroxyls) is more stable for this compound (ΔG difference: ~1.4 kcal/mol vs. UP state) .
- MSDM sampling captures broader conformational flexibility than SDM, particularly for UP-state restraints .
Table 2: Comparative Reaction Conditions and Yields
Key Insights :
- This compound’s methyl group enhances stability during bromination, achieving 74.8% yield under optimized conditions (220°C, K₂CO₃/PEG-600) .
- Unlike ethyl acetoacetate, which undergoes keto-enol tautomerism, this compound’s aromatic ring minimizes such equilibria, favoring electrophilic substitution .
Physicochemical Properties vs. Analogues
Table 3: Physical Properties of Selected Esters
Compound | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Solubility |
---|---|---|---|---|
This compound | 240 | 1.018 | 1.497 | Low in water |
Ethyl 4-pyridylacetate | 245 | 1.120 | 1.510 | Moderate in EtOH |
Ethyl acetoacetate | 181 | 1.025 | 1.420 | Miscible in organics |
Structural Influence :
Biological Activity
Ethyl p-tolylacetate, also known as ethyl 4-methylphenylacetate, is an organic compound with the molecular formula . It is classified as an ester formed from the reaction of p-tolylacetic acid and ethanol. This compound is notable for its pleasant, fruity aroma, making it a popular choice in the fragrance and flavor industries. Recent studies have begun to explore its potential biological activities, particularly its antimicrobial and antifungal properties.
- Molecular Formula :
- Molar Mass : 178.23 g/mol
- Physical State : Liquid
- Boiling Point : Approximately 230 °C
- Solubility : Soluble in organic solvents like ethanol and ether.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against various microbial strains, including bacteria and fungi. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
Table 1: Antimicrobial Activity of this compound
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 mg/mL | |
Escherichia coli | 1.0 mg/mL | |
Candida albicans | 0.3 mg/mL |
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific enzymes or receptors within microbial cells, leading to alterations in cellular function and viability. This interaction may involve modulation of enzyme activity or receptor binding, which can disrupt normal cellular processes.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Notably, studies have examined its genotoxicity, reproductive toxicity, and potential for skin sensitization.
Summary of Toxicological Findings
- Genotoxicity : No significant mutagenic effects were observed in bacterial reverse mutation assays.
- Reproductive Toxicity : Limited evidence suggests low risk at typical exposure levels.
- Skin Sensitization : Some studies indicate potential for mild sensitization; however, exposure levels are critical in determining risk.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of this compound against Candida species. Results demonstrated a notable reduction in fungal growth at concentrations as low as 0.3 mg/mL, suggesting its potential application in antifungal treatments.
Case Study 2: Food Preservation
Research highlighted the use of this compound as a natural preservative in food products. Its antimicrobial properties were shown to extend shelf life while maintaining flavor integrity, making it a candidate for clean-label food formulations.
Fragrance and Flavor Industry
Due to its pleasant aroma, this compound is widely used in the fragrance industry. It serves as a key ingredient in perfumes and flavorings, providing fruity notes that enhance product appeal.
Pharmaceutical Potential
Emerging research suggests that this compound may serve as a precursor for drug synthesis due to its biological activity. Further investigations are necessary to explore its derivatives' therapeutic potentials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl p-tolylacetate in multi-step organic syntheses?
this compound is frequently used as a precursor in synthesizing barbituric acid derivatives. A validated protocol involves:
- Step 1: Reacting this compound with diethyl carbonate under basic conditions.
- Step 2: Wohl–Ziegler bromination followed by a Sommelet reaction to introduce a formyl group.
- Step 3: Protecting the aldehyde with ethylene glycol, followed by condensation with urea under sodium ethoxide to form barbituric acid derivatives. Key considerations include stoichiometric control, reaction temperature (e.g., 0°C for bromination), and purification via column chromatography .
Q. Which spectroscopic techniques are recommended for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical for structural validation. For example, in hapten synthesis (e.g., pyridaben detection), NMR confirms substituent positions, while MS validates molecular weight. Purity is assessed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. How can researchers ensure reproducibility in synthetic protocols involving this compound?
Reproducibility hinges on:
- Precise control of reaction parameters (e.g., temperature, time, and reagent ratios).
- Use of anhydrous solvents and inert atmospheres (e.g., argon) for moisture-sensitive steps.
- Consistent purification methods, such as silica gel chromatography with defined solvent gradients (e.g., petroleum ether/ethyl acetate) .
Advanced Research Questions
Q. How do discrepancies in binding free energy values from BEDAM, SDM, and MSDM simulations arise, and how can they be resolved?
Discrepancies stem from differences in sampling ligand conformations. For this compound binding to β-cyclodextrin (βCD):
- SDM restricts sampling to a single pose (UP or DOWN), leading to energy differences of ~1.37 kcal/mol between states.
- MSDM applies restraint potentials but allows broader conformational sampling, aligning better with benchmark BEDAM results (Table 1). Methodological resolution involves using Eq. (13) to reconcile SDM data and validating with MSDM’s multi-state sampling .
Q. What strategies stabilize multiple ligand conformations during binding free energy simulations?
Flat-bottom restraint potentials with defined tolerances (e.g., δ = 0.5 Å for distance, δθ = 10° for angles) enable conformational flexibility. For this compound-βCD systems, force constants (k = 5.0 kcal/mol·Å²) balance restraint strength and sampling accuracy. Vector definitions between receptor/ligand atoms (e.g., C11→C10) guide orientation .
Q. How does the thermodynamic path (SDM vs. MSDM) influence binding free energy accuracy?
- SDM biases results toward initial poses (e.g., UP state), limiting exploration of alternative conformations.
- MSDM integrates decoupling () and restraint () steps, enabling transitions between UP/DOWN states (Figures 9-10). This broader sampling reduces systematic errors, particularly for ligands with polar groups (e.g., this compound’s carbonyl) interacting with βCD’s hydroxyls .
Q. What role do hydrogen bonds play in this compound’s binding orientation (UP vs. DOWN) with β-cyclodextrin?
The UP state involves hydrogen bonds between βCD’s primary hydroxyls and the ligand’s carbonyl group. The DOWN state engages secondary hydroxyls. MSDM simulations show the DOWN state is more stable ( difference = 1.37 kcal/mol), but UP-state restraints can still sample DOWN configurations due to flexible potentials (Figure 9) .
Q. How is this compound applied in hapten design for environmental immunoassays?
In pyridaben detection, this compound is functionalized via:
- Methylation : Sodium hydride-mediated alkylation with iodomethane.
- Bromination : N-bromosuccinimide (NBS) to introduce reactive sites.
- Thioether formation : Coupling with pyridazinone derivatives. The hapten is characterized via NMR and MS before conjugation to carrier proteins .
Q. Methodological Notes
- Data Contradictions : Compare computational methods (BEDAM vs. MSDM) using statistical ensembles and validate with experimental binding assays.
- Experimental Design : For synthesis, optimize protecting groups (e.g., ethylene glycol) to prevent side reactions during aldehyde oxidation .
- Tables Referenced :
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGZBIXPLFVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161445 | |
Record name | Ethyl p-tolylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-19-2 | |
Record name | Benzeneacetic acid, 4-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14062-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl p-tolylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14062-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethyl p-tolylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl p-tolylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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